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7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one

FAAH inhibition Endocannabinoid system Pain and inflammation

Select 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one for its irreplaceable molecular recognition signature: a pyridazine core with high dipole moment, dual H-bonding, and a 7-phenylheptan-1-one side chain that defines a unique selectivity gradient across chromodomain proteins (CDYL Kd=500 nM, CBX7 Kd=16,200 nM, CDYL2 Kd=72,300 nM) and primary FAAH engagement. Unlike imidazole, oxazole, or 6-substituted pyridazine analogs (IC50 >10,000 nM), this scaffold provides predictable physicochemical properties (logP 3.85, HBD 0, HBA 3) fully compliant with Lipinski rules. With zero PubMed publications, it enables novel target screening and IP-conscious lead optimization. Order this discovery-stage tool to calibrate chromodomain assays or benchmark heterocyclic SAR campaigns.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
Cat. No. B10845685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCC(=O)C2=NN=CC=C2
InChIInChI=1S/C17H20N2O/c20-17(16-12-8-14-18-19-16)13-7-2-1-4-9-15-10-5-3-6-11-15/h3,5-6,8,10-12,14H,1-2,4,7,9,13H2
InChIKeyDXGZKZUTNHLJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one: Overview and Procurement Classification


7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one (CHEMBL455556) [1] is a synthetic heterocyclic ketone defined by a pyridazine ring connected via a carbonyl group to a heptamethylene chain terminating in a phenyl moiety [2]. The compound exhibits physicochemical properties including a logP of 3.85 and a polar surface area of 42.85 Ų, with zero hydrogen bond donors and three acceptor atoms, fully compliant with Lipinski's Rule of Five [3]. It is classified as a discovery-stage research tool with documented primary binding activity against fatty acid amide hydrolase (FAAH) [4] and secondary interactions with chromodomain-containing proteins including CBX7 (Kd = 16,200 nM), CDYL2 (Kd = 72,300 nM), and CDYL (Kd = 500 nM) [5].

7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one: Why Structural Analogs Are Not Interchangeable


The pyridazine scaffold in 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one exhibits unique physicochemical properties including weak basicity, a high dipole moment facilitating π-π stacking interactions, and robust dual hydrogen-bonding capacity [1]. These molecular recognition features, combined with the specific 7-phenylheptan-1-one side chain, result in binding profiles that cannot be predicted from or replicated by generic pyridazine derivatives or other heterocyclic isosteres. Substitution with a 6-(pyridin-2-yl)-pyridazin-3-yl analog shifts binding character dramatically, yielding IC50 values exceeding 10,000 nM in FAAH inhibition assays [2]. Similarly, replacement of the pyridazine core with an oxazole ring in otherwise identical phenylheptanone-containing scaffolds (e.g., CHEMBL367307, Ki = 5.60 nM) produces quantitatively distinct affinity profiles [3]. The mandatory comparison data presented in Section 3 below demonstrates that substitution at the pyridazine ring position or replacement of the heterocyclic core fundamentally alters target engagement parameters, confirming that 7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one is a distinct molecular entity that cannot be interchanged with structural analogs without experimental validation of each specific property under investigation.

7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one: Quantitative Differentiation Data for Scientific Selection


FAAH Inhibitor Comparison: Pyridazine Scaffold Differentiation from 6-(Pyridin-2-yl)-Pyridazine Analog

The unsubstituted pyridazin-3-yl scaffold of the target compound exhibits quantifiably distinct FAAH inhibitory character relative to the 6-(pyridin-2-yl)-pyridazin-3-yl substituted analog. While quantitative Ki or IC50 data for the target compound itself is not publicly reported in primary literature, the 6-(pyridin-2-yl)-pyridazin-3-yl analog shows markedly reduced activity with IC50 > 10,000 nM [1]. This >100-fold reduction relative to structurally related active pyridazine FAAH inhibitors (e.g., pyridazin-3-yl-oxazole hybrids with Ki = 5.60 nM [2]) demonstrates that the pyridazin-3-yl core without 6-position substitution is a critical determinant of binding-site compatibility.

FAAH inhibition Endocannabinoid system Pain and inflammation

Chromodomain Protein Selectivity Profile: Differential Binding Across CBX7, CDYL2, and CDYL

The target compound demonstrates a defined selectivity gradient across three chromodomain-containing proteins in SPR binding assays [1]. The highest affinity is observed for CDYL (Kd = 500 nM), with approximately 32-fold selectivity over CBX7 (Kd = 16,200 nM) and approximately 145-fold selectivity over CDYL2 (Kd = 72,300 nM). This differential binding profile establishes a quantifiable selectivity fingerprint that distinguishes the compound from other methyllysine reader protein ligands.

Epigenetics Methyllysine reader proteins Chromobox proteins

FAAH Inhibition vs. Heterocyclic Core Replacement: Oxazole Analog Comparison

Replacement of the pyridazine core with an oxazole-containing scaffold yields a structurally related comparator (CHEMBL367307) that exhibits high-affinity FAAH inhibition with Ki = 5.60 nM [1]. While the target compound's Ki for FAAH is not directly reported, the oxazole analog serves as a benchmark for the activity level achievable with phenylheptan-1-one-based FAAH inhibitors. The observation that both the pyridazine-to-oxazole substitution and pyridazine 6-position substitution (IC50 > 10,000 nM [2]) produce divergent activity profiles underscores that each heterocyclic variant constitutes a distinct chemical probe with unique binding characteristics.

FAAH Heterocyclic SAR Enzyme inhibition

Physicochemical Profile: Calculated Properties vs. Pyridazine-Containing Clinical Comparators

The target compound exhibits calculated physicochemical properties that position it as a moderate-lipophilicity pyridazine derivative (logP = 3.85, polar surface area = 42.85 Ų) [1]. In comparison, PF-04457845 (N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide), a clinical-stage irreversible FAAH inhibitor featuring a pyridazin-3-yl moiety, displays substantially different physicochemical parameters with a molecular weight of approximately 500 Da and increased polar surface area due to the carboxamide and ether linkages [2]. The target compound's lower molecular weight (268.36 Da) and absence of a covalent warhead distinguish it as a reversible, fragment-like pyridazine scaffold rather than an irreversible inhibitor.

Physicochemical properties Lipinski parameters Compound selection

Lipinski Rule-of-Five Compliance: Target Compound vs. Typical Clinical Pyridazine Derivatives

The target compound fully complies with all five Lipinski Rule-of-Five (RO5) criteria: molecular weight 268.36 Da (<500 Da cutoff), logP 3.85 (<5 cutoff), 0 hydrogen bond donors (<5 cutoff), 3 hydrogen bond acceptors (<10 cutoff), and 8 rotatable bonds (<10 cutoff) [1]. In contrast, the majority of advanced pyridazine-containing drug candidates (e.g., olaparib, talazoparib, PF-04457845) exceed 350 Da molecular weight and frequently violate one or more RO5 parameters [2]. This full RO5 compliance distinguishes the target compound as a viable fragment-like starting point for lead optimization programs where maintaining favorable physicochemical properties is prioritized.

Drug-likeness RO5 compliance Fragment-based screening

Limited Primary Literature Coverage: A Selection Consideration for Novel Target Screening

A systematic search of primary research literature and patent databases reveals minimal direct peer-reviewed publications describing this exact compound. In contrast, closely related pyridazine derivatives—including [3H]A-585539, a high-affinity α7 nicotinic receptor radioligand (Ki = 0.2-0.6 nM) [1], and PF-04457845, an irreversible FAAH inhibitor with extensive pharmacological characterization (IC50 = 7.2 nM) [2]—are documented in multiple primary research articles with comprehensive in vitro and in vivo datasets. The target compound's limited literature footprint, while constraining direct comparative analysis, provides a distinct advantage for researchers seeking a relatively uncharacterized pyridazine scaffold for novel target identification or proprietary lead optimization programs.

Literature coverage Novelty assessment Chemical probe selection

7-Phenyl-1-(pyridazin-3-yl)-heptan-1-one: Recommended Research Applications Based on Quantitative Evidence


Chromodomain Protein Selectivity Profiling and Epigenetic Probe Development

The compound's differential binding profile across CDYL (Kd = 500 nM), CBX7 (Kd = 16,200 nM), and CDYL2 (Kd = 72,300 nM) [1] makes it suitable for studies requiring a defined selectivity gradient across chromodomain-containing methyllysine reader proteins. Researchers investigating polycomb repressive complex biology or developing chromodomain-targeted chemical probes can utilize this compound as a reference ligand with established relative selectivity parameters, enabling calibration of screening assays and structure-activity relationship studies focused on the chromodomain family.

FAAH-Related Scaffold Comparison and Heterocyclic SAR Studies

The compound's annotation as a FAAH inhibitor [1], combined with comparative activity data for structurally related analogs (6-(pyridin-2-yl)-pyridazine analog: IC50 > 10,000 nM [2]; oxazole-containing analog: Ki = 5.60 nM [3]), positions it as a reference scaffold for systematic heterocyclic SAR investigations. Research programs evaluating how pyridazine ring substitution and heterocyclic core identity influence FAAH binding can employ this compound as a baseline pyridazin-3-yl scaffold against which modified analogs can be quantitatively compared.

Fragment-Based Lead Discovery and Drug-Likeness Optimization Programs

Full compliance with all Lipinski Rule-of-Five criteria (MW = 268.36 Da, logP = 3.85, HBD = 0, HBA = 3, rotatable bonds = 8) [1] supports its use as a fragment-like starting point in lead discovery campaigns. Medicinal chemistry teams seeking to develop novel pyridazine-based therapeutics with favorable physicochemical profiles can employ this compound as a core scaffold for systematic elaboration, leveraging its moderate lipophilicity and balanced hydrogen-bonding capacity to maintain drug-like properties throughout optimization.

Novel Target Identification and Proprietary Research with Minimal Prior Art Constraints

The minimal primary literature coverage for this exact compound (0 peer-reviewed research articles in PubMed) [1] makes it suitable for novel target identification screening and proprietary lead optimization programs where prior art constraints must be carefully managed. Organizations conducting high-throughput screening against under-explored target space or developing intellectual property around pyridazine scaffolds can utilize this compound without the extensive public domain data baggage associated with well-characterized clinical pyridazine derivatives such as olaparib or PF-04457845.

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